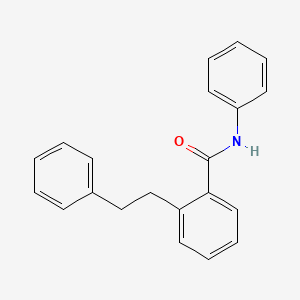

N-phenyl-2-(2-phenylethyl)benzamide

Description

Contextualization within the Benzamide (B126) Chemical Class

The benzamide chemical class comprises organic compounds that share a common structural motif: a carboxamide group attached to a benzene (B151609) ring. researchgate.net The simplest member of this class is benzamide itself (C₇H₇NO). nih.govwikipedia.org Benzamides are recognized for their wide-ranging applications and diverse biological activities. researchgate.netontosight.ai The presence of the amide group and the benzene ring allows for extensive chemical modification, leading to a vast library of "substituted benzamides." These substitutions can significantly influence the molecule's properties, such as polarity, solubility, and reactivity. acs.org

Substituted benzamides are a cornerstone in medicinal chemistry. nih.govnih.gov Depending on the nature and position of the substituent groups, these compounds can interact with various biological targets like enzymes and receptors. ontosight.ainih.gov This has led to the development of benzamide derivatives as antipsychotics, anti-inflammatory agents, and antimicrobial compounds. nih.govresearchgate.netacs.org For instance, compounds like sulpiride and amisulpride are substituted benzamides that selectively modulate dopamine receptors and are used in treating psychiatric disorders. researchgate.netnih.govresearchgate.net The functional versatility of the benzamide scaffold makes it a privileged structure in drug discovery and materials science.

N-phenyl-2-(2-phenylethyl)benzamide, with its bulky non-polar phenylethyl group at the ortho position of the benzoyl ring and an N-phenyl substituent, is a distinct entity within this class. The presence of multiple aromatic rings suggests lipophilic character. ontosight.ai Its structure is a departure from the more commonly studied benzamides, suggesting that its chemical behavior and biological profile may also be unique.

| Property | Data |

| Molecular Formula | C₂₁H₁₉NO |

| Molecular Weight | 301.38 g/mol |

| General Class | Benzamides |

| Core Structure | Benzamide |

This table displays the fundamental chemical properties of this compound.

Academic Significance and Research Gaps for this compound

The academic significance of this compound currently lies more in its potential than in a body of established research. While the broader benzamide class is heavily studied, this specific derivative remains largely unexplored in peer-reviewed literature. A search of chemical databases reveals its existence and basic properties, but detailed studies on its synthesis, reactivity, and biological activity are conspicuously absent. ontosight.ai

The primary research gap is the lack of empirical data. There is a clear opportunity for investigation into several key areas:

Synthesis and Characterization: While general methods for synthesizing benzamides are well-known—typically involving the reaction of a benzoyl chloride with an amine—optimized synthetic routes specific to this compound have not been published. acs.org Detailed characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be foundational.

Biological Screening: Given the known bioactivity of the benzamide class, this compound is a candidate for broad biological screening. researchgate.net Investigations could explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent, areas where other benzamides have shown promise. ontosight.ai The structural similarity to some neuroactive compounds also suggests that its effect on the central nervous system could be a fruitful area of research. nih.gov

Structure-Activity Relationship (SAR) Studies: this compound could serve as a lead compound. Synthesizing analogues with modifications to the phenyl and phenylethyl groups would help in establishing structure-activity relationships, guiding the design of new molecules with enhanced or more specific activities.

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-2-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c23-21(22-19-12-5-2-6-13-19)20-14-8-7-11-18(20)16-15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIFGUNGDPVCRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293961 | |

| Record name | N-Phenyl-2-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304674-02-0 | |

| Record name | N-Phenyl-2-(2-phenylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304674-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-2-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Phenyl 2 2 Phenylethyl Benzamide

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of N-phenyl-2-(2-phenylethyl)benzamide points to two primary strategic disconnections. The most apparent disconnection is at the amide C-N bond, leading to aniline (B41778) and a 2-(2-phenylethyl)benzoic acid derivative. This approach is the most common and direct route for amide synthesis.

A second, less conventional, disconnection could be made at the C-C bond between the phenyl ring and the phenylethyl group. This would involve the synthesis of a 2-halo-N-phenylbenzamide and a subsequent cross-coupling reaction with a phenylethyl metallic reagent. However, the former strategy is generally more straightforward and will be the primary focus of the subsequent discussion.

Classical Synthetic Routes to this compound

The classical approach to forming the amide bond in this compound involves the reaction of a 2-(2-phenylethyl)benzoic acid derivative with aniline.

Amidation Reactions and Mechanistic Considerations

The direct amidation of 2-(2-phenylethyl)benzoic acid with aniline is challenging due to the low reactivity of the carboxylic acid. Therefore, the carboxylic acid is typically activated first. A common method is the conversion of the carboxylic acid to its more reactive acyl chloride. The synthesis of the key intermediate, 2-(2-phenylethyl)benzoic acid, can be achieved through the reduction of benzphthalide using methods such as transfer hydrogenation with dipentene and a palladium-on-carbon catalyst nih.gov.

Once 2-(2-phenylethyl)benzoyl chloride is obtained, it can be reacted with aniline in the presence of a base to neutralize the HCl byproduct. This is a classic example of the Schotten-Baumann reaction, which is widely used for the synthesis of amides from amines and acid chlorides thieme-connect.comunito.itwikipedia.orgbyjus.comnih.govyoutube.comhepatochem.com. The reaction is typically carried out in a two-phase system of an organic solvent and water, with a base like sodium hydroxide (B78521) or pyridine (B92270) wikipedia.orgbyjus.comhepatochem.com. The mechanism involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

Alternatively, various coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with aniline, avoiding the need to first synthesize the acyl chloride. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and aminium salts like HATU fishersci.co.ukluxembourg-bio.com. These reagents activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine. However, for sterically hindered substrates like 2-(2-phenylethyl)benzoic acid, these methods may require optimized conditions to achieve high yields nih.gov.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC, EDC, DIC | Forms a reactive O-acylisourea intermediate. |

| Phosphonium Salts | PyBOP, BOP | Forms a reactive phosphonium ester intermediate. |

| Aminium/Uronium Salts | HATU, HBTU | Forms a reactive O-acylisourea or guanidinium ester intermediate. |

Coupling Reactions in Benzamide (B126) Synthesis

Modern cross-coupling reactions offer powerful alternatives for the synthesis of N-aryl benzamides. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for forming C-N bonds between aryl halides or triflates and amines byjus.comresearchgate.netresearchgate.netnih.govsemanticscholar.org. In the context of synthesizing this compound, this would involve the coupling of 2-(2-phenylethyl)benzoyl chloride (or another activated derivative) with aniline, catalyzed by a palladium complex with a suitable phosphine ligand.

Another relevant coupling reaction is the Ullmann condensation, which typically involves the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures unito.itnih.govluxembourg-bio.comresearchgate.netnih.gov. While traditionally requiring harsh conditions, modern modifications with specific ligands have made this reaction more practical for the synthesis of N-aryl amides.

Novel Synthetic Approaches and Catalyst Development

Research into novel synthetic approaches for amide bond formation continues to be an active area, particularly for challenging substrates. For the synthesis of sterically hindered amides like this compound, catalyst development is crucial.

Recent advancements have focused on the development of more active and selective catalysts for direct amidation reactions that proceed under milder conditions. Boronic acid derivatives have emerged as effective catalysts for the dehydrative condensation of carboxylic acids and amines nih.gov. Similarly, Lewis acids such as those based on zirconium(IV) and titanium(IV) have shown promise in catalyzing direct amidation organic-chemistry.org.

Furthermore, iridium-catalyzed C-H amidation of benzoic acids represents a novel strategy for introducing amino groups ortho to the carboxylic acid, which could potentially be adapted for the synthesis of precursors to the target molecule cam.ac.ukacs.org.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield of this compound, especially given the potential for steric hindrance to impede the reaction. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

For the Schotten-Baumann reaction, the choice of an appropriate biphasic solvent system and the controlled addition of a base are important to prevent hydrolysis of the acyl chloride and to efficiently trap the HCl byproduct hepatochem.comorgsyn.orgorganic-chemistry.org. In the case of coupling-reagent-mediated amidations, the stoichiometry of the reagents and the reaction temperature need to be carefully controlled to minimize side reactions and epimerization if chiral centers are present.

For palladium-catalyzed couplings, the selection of the palladium precursor and the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are often required to promote the challenging reductive elimination step in the synthesis of sterically hindered biaryls and N-aryl amides.

Table 2: Factors to Consider for Optimization of Amidation Reactions

| Parameter | Considerations |

| Solvent | Polarity, solubility of reactants and reagents, boiling point. |

| Base | Strength, solubility, potential for side reactions. |

| Temperature | Reaction rate vs. potential for side reactions and decomposition. |

| Catalyst/Reagent | Activity, selectivity, and stability for the specific substrates. |

| Stoichiometry | Molar ratios of reactants, reagents, and catalysts. |

Stereoselective Synthesis Approaches

The chemical name "this compound" does not inherently suggest the presence of chiral centers. However, due to the steric hindrance caused by the ortho-phenylethyl group, rotation around the N-C(aryl) bond may be restricted. This can lead to a phenomenon known as atropisomerism, where the molecule can exist as a pair of non-superimposable, stable conformers (enantiomers).

If this compound does exhibit stable atropisomerism, its stereoselective synthesis would be a significant challenge. This would require the use of chiral catalysts or auxiliaries to control the orientation of the phenyl and benzoyl groups during the amide bond formation or a subsequent resolution of the atropisomers. Dynamic kinetic resolution strategies, where a racemic mixture of atropisomers is converted to a single enantiomer, could also be employed nih.gov.

Advanced Spectroscopic and Structural Elucidation Methodologies of N Phenyl 2 2 Phenylethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

High-Resolution ¹H NMR Studies

High-resolution ¹H NMR (Proton NMR) data is used to identify the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For N-phenyl-2-(2-phenylethyl)benzamide, ¹H NMR data would be essential to confirm the presence and connectivity of the phenylethyl and phenylamide moieties. However, no specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are available in the searched scientific literature.

¹³C NMR and 2D NMR (COSY, HSQC, HMBC) for Connectivity Confirmation

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools used to establish the connectivity between protons and carbons, which is crucial for unambiguous structural assignment.

A search for ¹³C NMR and 2D NMR (COSY, HSQC, HMBC) data for this compound did not yield any experimental spectra or data tables. Such data would be invaluable for confirming the substitution pattern on the aromatic rings and the linkage of the ethyl bridge.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. The molecular formula of this compound is C₂₁H₁₉NO. nih.gov An HRMS analysis would confirm this composition by providing a precise mass measurement. Unfortunately, no experimental HRMS data for this specific compound has been reported in the available literature.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a fragmentation spectrum. This spectrum provides detailed structural information by revealing the connectivity of different parts of the molecule. An MS/MS study of the molecular ion of this compound would be instrumental in confirming the structure of its constituent parts. No such data is currently available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, key expected vibrational bands would include the N-H stretch and the C=O (amide I) stretch of the amide group, as well as C-H and C=C stretching vibrations of the aromatic rings. A specific IR spectrum for this compound, which would confirm the presence of these functional groups, could not be located in the searched scientific databases.

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data regarding its crystal packing, specific intermolecular interactions, and precise conformational analysis in the crystalline state is not available.

The elucidation of the three-dimensional atomic arrangement of this compound in the solid state would require successful crystallization of the compound and subsequent analysis using single-crystal X-ray diffraction. Such a study would provide critical insights into the molecule's solid-state architecture.

Crystal Packing and Intermolecular Interactions

While specific data for this compound is unavailable, the crystal structures of analogous benzamide (B126) derivatives offer predictive insights into the potential intermolecular interactions that could govern its crystal packing. For structurally related compounds, non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions are typically observed to direct the assembly of molecules in the crystal lattice.

In the hypothetical crystal structure of this compound, the amide N-H group is expected to act as a hydrogen bond donor, while the carbonyl oxygen (C=O) would serve as a hydrogen bond acceptor. This could lead to the formation of common supramolecular motifs, such as chains or dimers, through N-H···O hydrogen bonding. The presence of multiple aromatic rings (a phenyl group and a phenylethyl group) suggests that π-π stacking interactions between adjacent molecules could also play a significant role in stabilizing the crystal structure. Furthermore, C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of an aromatic ring on a neighboring molecule, are also plausible.

Conformational Analysis in the Crystalline State

The conformational flexibility of this compound arises from the presence of several rotatable single bonds. An X-ray crystallographic study would precisely define the molecule's conformation in the solid state by determining the torsion angles along these bonds.

Chemical Reactivity and Derivatization Studies of N Phenyl 2 2 Phenylethyl Benzamide

Electrophilic Aromatic Substitution Reactions on the Benzamide (B126) Core

The benzamide core of N-phenyl-2-(2-phenylethyl)benzamide is the site of significant chemical reactivity, particularly towards electrophilic aromatic substitution. The outcome of such reactions is governed by the electronic effects of the two substituents: the amide group (-CONHPh) and the 2-(2-phenylethyl) group (-CH₂CH₂Ph).

The amide group is generally considered a deactivating, meta-directing group in electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the attached benzene (B151609) ring, making it less susceptible to attack by electrophiles. stackexchange.comyoutube.com Conversely, the 2-(2-phenylethyl) group is an activating, ortho-, para-directing group due to the electron-donating inductive effect of the alkyl chain. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzamide Core

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | 4-Nitro-2-(2-phenylethyl)-N-phenylbenzamide | The directing effect of the activating 2-(2-phenylethyl) group is expected to dominate, leading to para-substitution. |

| Br₂/FeBr₃ (Bromination) | 4-Bromo-2-(2-phenylethyl)-N-phenylbenzamide | Similar to nitration, the ortho-, para-directing influence of the alkyl group will favor substitution at the para position. |

| SO₃/H₂SO₄ (Sulfonation) | 4-Sulfo-2-(2-phenylethyl)-N-phenylbenzamide | The bulky sulfonic acid group will favor addition at the sterically less hindered para position. |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 4-Alkyl-2-(2-phenylethyl)-N-phenylbenzamide | The alkyl group will add to the position most activated by the existing alkyl substituent. |

It is important to note that while these predictions are based on established principles of electrophilic aromatic substitution, the actual product distribution may vary depending on the specific reaction conditions. msu.edu

Modifications of the N-phenyl Moiety

The N-phenyl moiety of this compound is also susceptible to electrophilic aromatic substitution. The reactivity of this ring is primarily influenced by the amide linkage (-NHCO-). The nitrogen atom's lone pair of electrons can be delocalized into the adjacent carbonyl group, but also into the phenyl ring, making the -NHCO- group an activating, ortho-, para-directing substituent. stackexchange.com

Therefore, electrophilic attack on the N-phenyl ring is anticipated to occur at the ortho and para positions relative to the amide nitrogen.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the N-phenyl Moiety

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | N-(4-Nitrophenyl)-2-(2-phenylethyl)benzamide | The para position is generally favored due to reduced steric hindrance compared to the ortho positions. stackexchange.com |

| Br₂/FeBr₃ (Bromination) | N-(4-Bromophenyl)-2-(2-phenylethyl)benzamide | Similar to nitration, para-substitution is expected to be the major pathway. |

| Acyl Chloride/AlCl₃ (Friedel-Crafts Acylation) | N-(4-Acylphenyl)-2-(2-phenylethyl)benzamide | Acylation will occur at the activated para position of the N-phenyl ring. |

Transformations of the 2-(2-phenylethyl) Substituent

The 2-(2-phenylethyl) substituent offers several possibilities for chemical transformation, primarily involving the ethyl bridge and the terminal phenyl ring.

The benzylic protons of the ethyl bridge are susceptible to oxidation and halogenation. For instance, oxidation with reagents like potassium permanganate (B83412) or chromic acid could potentially lead to the formation of a ketone at the benzylic position, yielding N-phenyl-2-(2-oxo-2-phenylethyl)benzamide. libretexts.org Radical halogenation, using reagents like N-bromosuccinimide (NBS), could introduce a bromine atom at the benzylic position, providing a handle for further nucleophilic substitution reactions.

The terminal phenyl ring of the 2-(2-phenylethyl) group behaves as a typical monosubstituted benzene ring and can undergo electrophilic aromatic substitution. The ethyl group is an ortho-, para-director, thus directing incoming electrophiles to these positions.

Table 3: Potential Transformations of the 2-(2-phenylethyl) Substituent

| Reaction Type | Reagent(s) | Potential Product |

| Benzylic Oxidation | KMnO₄ or H₂CrO₄ | N-phenyl-2-(2-oxo-2-phenylethyl)benzamide |

| Benzylic Halogenation | N-Bromosuccinimide (NBS) | N-phenyl-2-(1-bromo-2-phenylethyl)benzamide |

| Electrophilic Nitration | HNO₃/H₂SO₄ | N-phenyl-2-(2-(4-nitrophenyl)ethyl)benzamide |

| Electrophilic Halogenation | Br₂/FeBr₃ | N-phenyl-2-(2-(4-bromophenyl)ethyl)benzamide |

Synthesis and Characterization of Novel this compound Analogues

The synthesis of novel analogues of this compound can be achieved through various synthetic strategies. One common approach involves the amide coupling of a substituted 2-(2-phenylethyl)benzoic acid with a substituted aniline (B41778). The parent compound itself can be prepared by the reaction of 2-(2-phenylethyl)benzoyl chloride with aniline. google.com

The synthesis of a related analogue, N-[2-(diphenylphosphorothioyl)phenyl]-2-(phenylamino)benzamide, has been reported, providing insights into the characterization of such complex benzamide derivatives. bas.bgresearchgate.net The characterization of this compound involved techniques such as NMR spectroscopy and X-ray diffraction. bas.bgresearchgate.net

Table 4: Spectroscopic Data for a Related Benzamide Analog

| Technique | Key Observations for N-[2-(diphenylphosphorothioyl)phenyl]-2-(phenylamino)benzamide researchgate.net |

| ¹H NMR (600 MHz, CDCl₃) | Complex aromatic signals between δ 6.75 and 8.5 ppm; broad singlets for NH protons at δ 9.30 and 10.31 ppm. |

| ¹³C NMR (151 MHz, CDCl₃) | Aromatic carbons observed between δ 115 and 145 ppm; carbonyl carbon signal around δ 167 ppm. |

| ³¹P NMR (243 MHz, CDCl₃) | A singlet at δ 40.01 ppm corresponding to the phosphorus atom. |

These characterization methods would be directly applicable to the analysis of novel this compound analogues.

Mechanistic Investigations of this compound Reactivity

The mechanisms of the reactions involving this compound are expected to follow well-established pathways for related compounds.

Electrophilic aromatic substitution on the benzamide and N-phenyl rings proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. khanacademy.org The stability of this intermediate determines the rate and regioselectivity of the reaction.

The mechanism of amide formation typically involves the nucleophilic attack of the amine on the activated carboxylic acid derivative, such as an acyl chloride, followed by the elimination of a leaving group. google.com

Mechanistic studies on related systems, such as the palladium-mediated synthesis of N-phenylbenzamide, have been investigated using techniques like mass spectrometry and density functional theory (DFT) calculations. publish.csiro.au Similar computational and experimental approaches could be employed to gain a deeper understanding of the reaction mechanisms for this compound and its derivatives.

Computational and Theoretical Investigations of N Phenyl 2 2 Phenylethyl Benzamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, providing insights into its reactivity, stability, and intermolecular interactions. For N-phenyl-2-(2-phenylethyl)benzamide, these calculations illuminate the distribution of electrons and the energies of the molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical in predicting a molecule's behavior as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich N-phenyl and benzamide (B126) moieties, particularly the nitrogen lone pair and the associated pi systems. The phenylethyl group, being more aliphatic in nature, is anticipated to contribute less significantly to the HOMO. Conversely, the LUMO is likely to be distributed across the benzamide portion, specifically the carbonyl group and the phenyl ring, which can act as electron-accepting centers.

The energy gap between the HOMO and LUMO is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, implying higher reactivity. Based on calculations for similar benzamide derivatives, the HOMO-LUMO gap for this compound is predicted to be in a range that suggests moderate reactivity and stability. sci-hub.se

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 to -6.0 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.5 to -1.0 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 to 5.5 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as understanding non-covalent interactions.

For this compound, the EPS map is expected to show a significant region of negative electrostatic potential around the carbonyl oxygen of the amide group, making it a primary site for electrophilic attack and hydrogen bond acceptance. The nitrogen atom of the amide will also contribute to a negative potential, although this may be modulated by the electron-withdrawing nature of the adjacent carbonyl group. The hydrogen atom attached to the amide nitrogen will exhibit a positive electrostatic potential, marking it as a hydrogen bond donor site. The phenyl rings will display regions of moderately negative potential above and below the plane of the rings due to the delocalized π-electrons, while the edges of the rings (the hydrogen atoms) will be slightly positive.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygen | Strongly Negative | Site for electrophilic attack and hydrogen bond acceptance. |

| Amide Nitrogen | Moderately Negative | Potential for coordination and hydrogen bonding. |

| Amide Hydrogen | Positive | Site for hydrogen bond donation. |

| Phenyl Rings (π-system) | Moderately Negative | Can participate in π-π stacking and cation-π interactions. |

| Aromatic Protons | Slightly Positive | Can participate in weak hydrogen bonding. |

Conformational Analysis and Energy Landscapes

The flexibility of this compound, arising from several rotatable single bonds, allows it to adopt a multitude of conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy landscape that governs their interconversion.

The key rotatable bonds in this compound are around the amide C-N bond, the N-C(phenyl) bond, the C-C bond of the phenylethyl group, and the bond connecting the phenylethyl group to the benzamide ring. Rotation around the amide bond is generally restricted due to its partial double bond character, leading to distinct cis and trans isomers, with the trans conformation being significantly more stable in most cases.

| Dihedral Angle | Description | Predicted Stable Conformations |

|---|---|---|

| O=C-N-H | Amide bond conformation | Predominantly trans (around 180°) |

| C-N-C(phenyl)-C(phenyl) | Rotation of the N-phenyl group | Multiple low-energy staggered conformations |

| C(benzamide)-C(ethyl)-C(ethyl)-C(phenyl) | Rotation of the phenylethyl group | Gauche and anti conformations are likely |

Molecular Dynamics Simulations for Dynamic Behavior

While static quantum chemical calculations provide information about stable structures, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations can reveal how the molecule explores its conformational space, its flexibility, and its interactions with a solvent environment.

An MD simulation of this compound in a solvent like water or a non-polar solvent would likely show rapid fluctuations in the dihedral angles of the phenylethyl chain, indicating its high flexibility. The phenyl rings would also exhibit rotational and librational motions. The amide bond would be expected to remain predominantly in the trans conformation, with infrequent and short-lived excursions to the cis state. These simulations can also provide insights into the formation and lifetime of intramolecular hydrogen bonds, if any, and the solvent's influence on the conformational preferences of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the amide proton, and the protons of the ethyl bridge. The chemical shift of the amide proton would be sensitive to the solvent and temperature due to its involvement in hydrogen bonding. The aromatic protons on the two different phenyl rings would likely appear as complex multiplets in distinct regions of the spectrum. The protons of the phenylethyl group would appear as two triplets, assuming free rotation.

The predicted ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon at a downfield chemical shift. The aromatic carbons would give rise to a series of signals in the aromatic region of the spectrum, with their specific shifts influenced by the substituents and their positions on the rings.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (NH) | 7.5 - 8.5 | - |

| Aromatic (CH) | 7.0 - 7.8 | 120 - 140 |

| Phenylethyl (CH₂) | 2.8 - 3.2 | 35 - 45 |

| Carbonyl (C=O) | - | 165 - 170 |

In Silico Modeling of Molecular Interactions (Without biological context, e.g., host-guest interactions)

The structural and electronic features of this compound suggest its potential to participate in non-covalent interactions, such as host-guest complexation. For instance, the hydrophobic phenyl and phenylethyl groups could fit into the cavity of a cyclodextrin (B1172386), a common host molecule.

In silico modeling, through techniques like molecular docking and molecular dynamics, can be used to predict the geometry and stability of such a host-guest complex. A modeling study of this compound with a host like β-cyclodextrin would likely show that the phenylethyl group preferentially enters the hydrophobic cavity of the cyclodextrin. The driving forces for this inclusion would be hydrophobic interactions and van der Waals forces. The N-phenylbenzamide moiety would likely remain at the rim of the cyclodextrin cavity, potentially forming hydrogen bonds with the hydroxyl groups of the host. Such studies can provide valuable information on the potential for this molecule to be encapsulated, which can be relevant for applications in materials science and formulation.

Molecular Mechanisms of Biological Interaction of N Phenyl 2 2 Phenylethyl Benzamide

In Vitro Enzyme Inhibition Studies and Binding Mechanisms

The benzamide (B126) scaffold is a common feature in many biologically active molecules, and its derivatives have been shown to interact with a variety of enzymes.

Benzamides, as a class, are recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines. ontosight.ai While direct enzymatic inhibition data for N-phenyl-2-(2-phenylethyl)benzamide is not currently available, studies on analogous N-phenyl benzamide derivatives have demonstrated significant inhibitory effects on key enzymes in the inflammatory cascade.

One area of interest is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. For instance, a series of N-2-(phenylamino) benzamide derivatives have been identified as dual inhibitors of COX-2 and topoisomerase I (Topo I). nih.gov The inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs. Furthermore, some N-phenylcarbamothioylbenzamides have been shown to potently inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2), a major product of the COX-2 pathway. nih.gov

Research on other benzamide derivatives has also highlighted their potential to suppress the production of pro-inflammatory cytokines. For example, certain N-2-(phenylamino) benzamide derivatives have been shown to inhibit the production of interleukin-1β (IL-1β) in cell-based assays. nih.gov This suggests that this compound may exert its anti-inflammatory effects through a multi-faceted approach, involving the inhibition of both enzymatic activity and cytokine production.

Table 1: Inhibitory Activity of Related Benzamide Derivatives on Pro-inflammatory Targets

| Compound Class | Target | Observed Effect | Reference |

| N-2-(Phenylamino) benzamide derivatives | COX-2 | Inhibition | nih.gov |

| N-phenylcarbamothioylbenzamides | PGE2 Synthesis | Inhibition | nih.gov |

| N-2-(Phenylamino) benzamide derivatives | IL-1β Production | Inhibition | nih.gov |

This table presents data from studies on compounds structurally related to this compound to illustrate potential mechanisms of action.

The specific receptor binding profile and direct ligand-target interactions of this compound have not been extensively characterized in publicly available literature. However, the general structure of benzamides allows for various types of interactions with biological targets, including hydrogen bonding via the amide group and hydrophobic interactions through its phenyl rings.

Docking studies on other N-phenyl benzamides have suggested potential binding to the hydrophobic pocket of viral capsids, indicating a direct interaction with viral proteins. nih.gov For other benzamide derivatives, the mechanism of action involves interaction with molecular targets like enzymes or receptors, where the amide group plays a crucial role in binding. Future research involving receptor binding assays and computational modeling will be necessary to elucidate the specific molecular targets of this compound.

Cellular Pathway Modulation at the Molecular Level

The biological effects of a compound are ultimately determined by its ability to modulate intracellular signaling pathways. Research on related benzamides points towards several key pathways that could be influenced by this compound.

A critical signaling pathway implicated in inflammation and cancer is the nuclear factor-kappa B (NF-κB) pathway. Studies on N-2-(phenylamino) benzamide derivatives have demonstrated their ability to suppress the activation of the NF-κB pathway. nih.gov This inhibition of NF-κB activation is a key mechanism for their anti-inflammatory and anticancer effects. nih.gov

Another relevant pathway is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular antioxidant response. Certain N-phenyl cinnamamide (B152044) derivatives have been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant genes. nih.gov While structurally different, this finding suggests that the broader class of N-phenyl amides may have the capacity to modulate cellular redox homeostasis.

The potential antiproliferative activity of benzamides has been a subject of investigation. ontosight.ai The molecular basis for this activity in related N-phenyl benzamide derivatives appears to be linked to their ability to induce apoptosis and inhibit key enzymes involved in cell proliferation.

As mentioned previously, some N-2-(phenylamino) benzamide derivatives are dual inhibitors of COX-2 and Topo I. nih.gov Topoisomerases are essential enzymes for DNA replication and transcription, and their inhibition is a common strategy in cancer chemotherapy. Furthermore, a hydrochloride salt of an N-phenyl-2-(aniline) benzamide analog has been shown to induce apoptosis through the mitochondrial pathway, accompanied by a burst in reactive oxygen species (ROS). nih.gov This compound also acts as a dual inhibitor of Topo I and COX-2. nih.gov

These findings suggest that the antiproliferative effects of compounds like this compound may be mediated through the dual inhibition of key enzymes and the induction of programmed cell death.

Table 2: Potential Molecular Mechanisms of Antiproliferative Activity of Related Benzamides

| Compound Class | Proposed Mechanism | Cellular Effect | Reference |

| N-2-(Phenylamino) benzamide derivatives | Inhibition of Topo I and COX-2 | Inhibition of cell proliferation | nih.gov |

| N-phenyl-2-(aniline) benzamide analog | Induction of apoptosis via mitochondrial pathway and ROS burst | Cell death | nih.gov |

This table summarizes findings from studies on compounds structurally related to this compound to infer potential antiproliferative mechanisms.

Several studies have reported the antimicrobial properties of benzamide derivatives against a range of pathogens. ontosight.ai The molecular mechanisms underlying these effects appear to vary depending on the specific compound and the target organism.

For instance, some N-phenyl benzamides have demonstrated antiviral activity against Coxsackievirus A9 by acting as capsid binders. nih.gov This interaction is thought to stabilize the virion, preventing its uncoating and subsequent replication. nih.gov

In the context of antibacterial activity, N-(2-phenethyl)benzamide, a structurally similar compound, has been shown to be toxic to Gram-positive bacteria. biosynth.com Its mechanism of action is proposed to involve the inhibition of the mitochondrial electron transport chain, leading to a disruption of ATP production. biosynth.com Other studies on N-(o-hydroxyphenyl)benzamides have determined their minimum inhibitory concentrations (MIC) against various bacterial and fungal strains, indicating a broad spectrum of activity for this class of compounds. nih.gov

Table 3: Antimicrobial Mechanisms and Activity of Related Benzamide Derivatives

| Compound Class | Target Organism | Proposed Mechanism of Action | Reference |

| N-phenyl benzamides | Coxsackievirus A9 | Capsid binding and stabilization | nih.gov |

| N-(2-phenethyl)benzamide | Gram-positive bacteria | Inhibition of mitochondrial electron transport chain | biosynth.com |

| N-(o-hydroxyphenyl)benzamides | Various bacteria and fungi | Undetermined, MIC values established | nih.gov |

This table highlights the antimicrobial mechanisms observed in compounds structurally related to this compound.

Analytical Methodologies for N Phenyl 2 2 Phenylethyl Benzamide

Development of Chromatographic Methods for Purity and Quantification

Chromatographic techniques are paramount for separating N-phenyl-2-(2-phenylethyl)benzamide from impurities, starting materials, and by-products that may be present after synthesis. These methods are also crucial for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method development would involve the optimization of several key parameters to achieve a desired separation and quantification.

A reversed-phase HPLC (RP-HPLC) method is often the first choice for compounds with significant hydrophobic character, such as this one, due to the presence of multiple aromatic rings. An isocratic RP-HPLC method was developed for the simultaneous determination of N-phenylbenzamide and its intermediates. researchgate.net This method utilized a C18 column with a mobile phase composed of a 50:50 mixture of acetonitrile (B52724) and a 10mM sodium acetate (B1210297) buffer at pH 5, with UV detection at 254 nm. researchgate.net A similar approach could be adopted for this compound.

For the related compound 2-phenoxyethanol (B1175444) and various parabens, a reversed-phase HPLC method was developed using a Lichrosorb C8 column (150×4.6 mm, 5 µm) with an isocratic mobile phase of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v) at a flow rate of 1 ml/min and UV detection at 258 nm. nih.gov This demonstrates the adaptability of mobile phase composition to achieve optimal separation.

A validation study for the determination of phenylethyl alcohol in a pharmaceutical formulation employed a C18 column with a mobile phase of water and acetonitrile (50:50, v/v) and UV detection at 220 nm. academicjournals.orgacademicjournals.org The method was validated for linearity, specificity, accuracy, and precision, with a retention time of approximately 2.8 minutes. academicjournals.orgacademicjournals.org

The following table outlines a hypothetical HPLC method for this compound based on these related methods:

| Parameter | Suggested Conditions | Rationale |

| Stationary Phase | C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for non-polar analytes like this compound. |

| Mobile Phase | Acetonitrile and Water (with potential pH adjustment using a buffer like phosphate (B84403) or acetate) | A common and effective solvent system for reversed-phase chromatography. The ratio would be optimized to achieve a suitable retention time and resolution. |

| Detection | UV-Vis Detector | The aromatic rings in the molecule are expected to have strong UV absorbance, allowing for sensitive detection. A wavelength scan would determine the optimal detection wavelength. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the molecular weight of this compound (291.36 g/mol ), its volatility may be limited. ontosight.ai However, with an appropriate high-temperature column and injection technique, GC analysis is feasible. GC is particularly useful for assessing the presence of volatile impurities.

A study on the analysis of 1-phenyl-2-propanone, a related ketone, utilized dynamic headspace gas chromatography-mass spectrometry (DHS-GC/MS). researchgate.net While this method is for a more volatile compound, it highlights the use of GC-MS for the identification and quantification of analytes in complex matrices. researchgate.net For this compound, direct injection into a GC-MS system would likely be more appropriate.

A hypothetical GC-MS method for this compound is detailed below:

| Parameter | Suggested Conditions | Rationale |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) | Suitable for the separation of a wide range of compounds. |

| Injector Temperature | 250-300 °C | To ensure complete volatilization of the analyte. |

| Oven Program | A temperature gradient (e.g., starting at 100 °C and ramping to 300 °C) | To ensure good separation of the analyte from any potential impurities with different boiling points. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information, aiding in peak identification. |

Chiral Chromatography for Enantiomeric Purity (If applicable)

This compound is not a chiral molecule as it does not possess a stereocenter. Therefore, chiral chromatography for the separation of enantiomers is not applicable.

Spectrophotometric and Spectroscopic Methods for Quantification

Spectroscopic methods provide alternative or complementary approaches to chromatographic techniques for the quantification of this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and rapid method for the quantification of compounds that absorb ultraviolet or visible light. The presence of two phenyl groups and a benzamide (B126) moiety in this compound suggests that it will have a distinct UV absorption profile. ontosight.ai

To develop a quantitative UV-Vis method, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of solvent is critical as it can influence the λmax and the molar absorptivity. Common solvents for UV-Vis analysis include ethanol, methanol, and acetonitrile.

Quantitative NMR Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a certified reference material. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For the qNMR analysis of this compound, a specific, well-resolved proton (¹H) or carbon (¹³C) signal from the molecule would be chosen for integration. An internal standard with a known concentration and a signal in a clear region of the spectrum would be added to the sample. By comparing the integral of the analyte's signal to that of the internal standard, the concentration of this compound can be accurately determined. Data for related compounds like N-phenylbenzamide is available in spectral databases, which can aid in the selection of appropriate signals. spectrabase.com

Validation of Analytical Methods for Accuracy and Precision

The validation of an analytical method is a critical process in quality control, demonstrating that the procedure is reliable for the analysis of a substance. For a compound like this compound, this would typically involve techniques such as High-Performance Liquid Chromatography (HPLC). The validation process assesses several parameters, with accuracy and precision being fundamental.

Accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is a measure of the systematic error of a method. For benzanilide (B160483) derivatives, accuracy is often determined by recovery studies, where a known amount of the pure substance is added to a sample matrix (spiked sample) and the mixture is analyzed. The percentage of the substance that is detected (the recovery) indicates the accuracy of the method. For a method to be considered accurate, the recovery should be within an acceptable range, typically 98-102%.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is a measure of random error and is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is typically evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Reproducibility: Expresses the precision between laboratories (collaborative studies).

For related benzimidazole (B57391) derivatives, HPLC methods have been validated for selectivity, accuracy, and precision, with correlation coefficients for linearity often exceeding 0.999. nih.gov

Illustrative Data for Method Validation:

The following tables represent typical data that would be generated during the validation of an HPLC method for a compound analogous to this compound.

Table 1: Illustrative Accuracy Data from a Spiked-Placebo Recovery Study

| Concentration Level | Amount Spiked (mg/mL) | Amount Recovered (mg/mL) | Recovery (%) |

| 80% | 0.08 | 0.079 | 98.8 |

| 100% | 0.10 | 0.101 | 101.0 |

| 120% | 0.12 | 0.119 | 99.2 |

| Average | 99.7 |

Table 2: Illustrative Precision Data (Repeatability)

| Injection Number | Peak Area | Concentration (mg/mL) |

| 1 | 1254321 | 0.1003 |

| 2 | 1256789 | 0.1005 |

| 3 | 1251234 | 0.1001 |

| 4 | 1258901 | 0.1007 |

| 5 | 1255555 | 0.1004 |

| 6 | 1253456 | 0.1002 |

| Mean | 1255043 | 0.1004 |

| Standard Deviation | 2845.6 | 0.00023 |

| RSD (%) | 0.23% | 0.23% |

In practice, the acceptance criteria for accuracy and precision would be defined in the validation protocol. For precision, an RSD of less than 2% is often required. researchgate.net

Application of this compound as a Certified Reference Material in Quality Control

A Certified Reference Material (CRM) is a standard of a substance with one or more of its property values certified by a technically valid procedure, accompanied by a certificate or other documentation which is issued by a certifying body. sigmaaldrich.comfishersci.com CRMs are essential for achieving traceability of measurement results and are used for:

Calibrating analytical instruments.

Assessing the performance of an analytical method.

Assigning values to other materials.

Quality control purposes.

For this compound to be used as a CRM, it would need to be produced in high purity and undergo a rigorous characterization process to determine its properties, such as identity, purity, and stability. This characterization would be performed using a variety of analytical techniques. The certified value, along with its uncertainty, would be stated on a certificate.

While there is no specific information available on this compound being a CRM, other related compounds, such as Sulfabenzamide, are available as pharmaceutical secondary standards, which are qualified as CRMs. sigmaaldrich.com These are used in quality control laboratories for applications like pharmaceutical release testing and method development. sigmaaldrich.com Similarly, CRMs exist for phenethylamines, a structural component of the target molecule, for use in forensic and clinical toxicology analysis. clpmag.com

The use of a CRM of this compound in a quality control laboratory would involve its use as a primary standard against which in-house working standards are calibrated. This ensures that the measurements performed for routine analysis are accurate and traceable to a recognized standard. The CRM would also be used to validate new analytical methods and to perform system suitability tests to ensure the analytical system is performing correctly before running samples.

Potential Applications and Future Research Directions

Exploration of N-phenyl-2-(2-phenylethyl)benzamide in Materials Science (e.g., Polymer Chemistry, Supramolecular Assemblies)

The rigid, aromatic nature of this compound makes it an intriguing candidate for applications in materials science. The phenyl and phenylethyl groups can promote π-π stacking interactions, which are crucial for the formation of ordered structures.

Polymer Chemistry: The incorporation of this compound as a monomer or a pendant group in polymers could lead to materials with enhanced thermal stability, and specific optical or mechanical properties. Future research could focus on synthesizing polymers containing this moiety and characterizing their properties.

Table 1: Potential Research Targets in Polymer Chemistry

| Property to Investigate | Potential Effect of this compound Moiety |

|---|---|

| Glass Transition Temperature (Tg) | Increase due to rigidity and bulky side groups. |

| Tensile Strength | Enhancement through intermolecular aromatic interactions. |

| Refractive Index | Potentially high due to the presence of multiple aromatic rings. |

Supramolecular Assemblies: The amide linkage in this compound is a classic hydrogen bond donor and acceptor, which can be exploited to build complex supramolecular structures such as gels, liquid crystals, or molecular networks. The interplay of hydrogen bonding and π-π stacking could lead to self-assembling materials with interesting photophysical or recognition properties.

Advanced Synthetic Route Development and Process Chemistry

The synthesis of this compound would likely follow established methods for amide bond formation. A common approach involves the reaction of a 2-(2-phenylethyl)benzoyl chloride with aniline (B41778), or the coupling of 2-(2-phenylethyl)benzoic acid with aniline using a coupling agent.

While the basic synthesis is straightforward, there is considerable scope for the development of advanced, more efficient, and sustainable synthetic methodologies.

Table 2: Parameters for Synthetic Route Optimization

| Parameter | Conventional Method | Potential Advanced Approach |

|---|---|---|

| Coupling Reagent | Stoichiometric carbodiimides (e.g., DCC) | Catalytic methods (e.g., using boronic acid catalysts). |

| Solvent | Chlorinated solvents (e.g., DCM) | Greener solvents (e.g., 2-MeTHF, CPME) or solvent-free conditions. |

| Purification | Column chromatography | Crystallization, precipitation. |

Process chemistry research would focus on optimizing reaction conditions for large-scale production, including temperature control, reaction time, and minimizing waste streams. A patent for the related compound N-(2-phenylethyl)benzamide describes a high-yield synthesis in an aqueous medium, which could be a starting point for developing a greener process for this compound. google.com

Deeper Elucidation of Molecular Interaction Mechanisms

Understanding how this compound interacts with other molecules at a molecular level is key to unlocking its potential, particularly in areas like medicinal chemistry or sensor technology. The benzamide (B126) class of compounds is known for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Computational modeling, such as molecular docking and molecular dynamics simulations, could predict the binding modes of this compound with various biological targets. Experimental techniques like X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry would be essential to validate these computational predictions and provide detailed insights into the thermodynamics and kinetics of binding. Research on related N-phenylbenzamide derivatives has shown their potential as inhibitors of enzymes like topoisomerase and COX-2, suggesting that the N-phenyl-benzamide scaffold can engage in specific hydrogen bonding and hydrophobic interactions within protein binding sites. nih.gov

Design and Synthesis of Next-Generation Analogues for Specific Molecular Targets

Based on a deeper understanding of its molecular interactions, next-generation analogues of this compound could be designed to enhance its affinity and selectivity for specific molecular targets. Structure-activity relationship (SAR) studies would be crucial in this endeavor.

For instance, modifying the substitution patterns on the phenyl rings could modulate the electronic properties and steric profile of the molecule, potentially leading to improved biological activity. The synthesis of a library of related compounds would allow for systematic exploration of the chemical space around the this compound scaffold. Studies on other N-phenylbenzamide analogues have demonstrated that the introduction of different functional groups can significantly impact their therapeutic efficacy, for example in the development of novel anticancer agents. nih.govresearchgate.net

Environmental Fate and Green Chemistry Aspects of this compound Synthesis

As with any synthetic compound, it is important to consider the environmental impact of this compound and its synthesis.

Environmental Fate: Research is needed to understand the persistence, bioaccumulation, and potential toxicity of this compound in the environment. Studies on its biodegradability and the identification of any potential degradation products would be crucial. The general persistence of some heterocyclic pharmaceuticals in the environment highlights the importance of such investigations for novel chemical entities.

Green Chemistry: The principles of green chemistry should be applied to the synthesis of this compound to minimize its environmental footprint. This includes the use of renewable starting materials, catalytic reagents instead of stoichiometric ones, and environmentally benign solvents. walisongo.ac.idnih.gov The development of one-pot or multi-component reactions could also contribute to a more sustainable synthetic process. nih.gov

Q & A

Q. What are the optimized synthetic routes for N-phenyl-2-(2-phenylethyl)benzamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A multi-step synthesis starting from 1,2-dibromobenzene has been reported for structurally related benzamides. Key steps include coupling reactions using Pd/C under hydrogenation conditions (room temperature, 18 hours) and amidation with pyridine as a base . To improve yield, optimize solvent systems (e.g., dichloromethane for acylation) and reaction times (e.g., 1–4 hours for intermediate steps). Monitor progress via TLC or HPLC, and purify via silica gel chromatography with gradients tailored to polarity differences .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of H NMR and C NMR to confirm backbone structure and substituent positions. For example, characteristic peaks for aromatic protons typically appear at δ 7.2–8.0 ppm, while ethyl or phenylethyl groups show signals near δ 2.5–3.5 ppm . High-resolution mass spectrometry (HRMS-ESI) should match the calculated molecular weight (e.g., CHNO: [M+H] 302.1545). For crystalline samples, X-ray diffraction via tools like Mercury CSD 2.0 can resolve packing patterns and confirm stereochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While toxicity data for this specific compound may be limited, adhere to general benzamide safety guidelines:

- Use PPE (gloves, goggles) to avoid skin/eye contact .

- Work under fume hoods to prevent inhalation of dust .

- Store in airtight containers away from oxidizing agents.

- Dispose of waste via certified hazardous waste management services .

Advanced Research Questions

Q. How can computational modeling elucidate the pharmacological activity of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like histone deacetylases (HDACs) or topoisomerases. Use crystal structures from the PDB (e.g., 4LX6 for HDACs) and validate docking poses with MD simulations (GROMACS). Prioritize substituent modifications based on calculated binding energies and ligand efficiency metrics .

Q. What strategies resolve contradictions in reported bioactivity data for benzamide derivatives?

- Methodological Answer : Discrepancies often arise from assay variability or impurity artifacts. To address this:

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced potency?

- Methodological Answer : Systematic SAR studies should focus on:

- Phenyl ring substitutions : Introduce electron-withdrawing groups (e.g., -F, -CN) at para positions to enhance metabolic stability .

- Ethyl linker modifications : Replace with propyl or cyclic moieties to probe steric effects.

- Amide group alternatives : Test urea or sulfonamide bioisosteres to improve solubility .

Validate changes via in vitro ADMET profiling (e.g., microsomal stability assays).

Q. What analytical techniques are critical for detecting environmental persistence or bioaccumulation of this compound?

- Methodological Answer : Despite limited ecological data for this compound, employ:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.